molecular formula C16H23N3O2 B11729422 [2-(3,4-dimethoxyphenyl)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

[2-(3,4-dimethoxyphenyl)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11729422
M. Wt: 289.37 g/mol
InChI Key: MHXGJHLHDLNEGK-UHFFFAOYSA-N
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Description

[2-(3,4-dimethoxyphenyl)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dimethoxyphenyl)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the 3,4-dimethoxyphenyl ethylamine moiety, which can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde. The pyrazole ring is then introduced through cyclization reactions involving hydrazine derivatives and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic ring or the pyrazole moiety, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-dimethoxyphenyl)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, which are explored through various biological assays.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new medications for treating various diseases.

Industry

Industrially, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of [2-(3,4-dimethoxyphenyl)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Known for its use in organic synthesis, particularly in the malonic ester synthesis.

    Memantine: Used in the treatment of neurodegenerative diseases, it acts on NMDA receptors.

    Gastrodin: A phenolic glycoside with neuroprotective and anti-inflammatory properties.

Uniqueness

What sets [2-(3,4-dimethoxyphenyl)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine apart is its unique combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C16H23N3O2/c1-12-9-14(19(2)18-12)11-17-8-7-13-5-6-15(20-3)16(10-13)21-4/h5-6,9-10,17H,7-8,11H2,1-4H3

InChI Key

MHXGJHLHDLNEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCCC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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